molecular formula C17H25NO3 B391883 N-cyclooctyl-3,4-dimethoxybenzamide

N-cyclooctyl-3,4-dimethoxybenzamide

Cat. No.: B391883
M. Wt: 291.4g/mol
InChI Key: YQHSYHAXFAYSLJ-UHFFFAOYSA-N
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Description

N-Cyclooctyl-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring linked to a carboxamide group with a cyclooctyl substituent on the nitrogen atom. While direct evidence for this compound is absent in the provided materials, its structural analogs—such as N-cyclohexyl, N-cyclopentyl, and N-allyl derivatives—offer critical insights into its physicochemical and functional properties. The 3,4-dimethoxybenzamide scaffold is notable for its role in medicinal chemistry, particularly in modulating solubility, bioavailability, and intermolecular interactions via methoxy groups and amide linkages .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4g/mol

IUPAC Name

N-cyclooctyl-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H25NO3/c1-20-15-11-10-13(12-16(15)21-2)17(19)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,18,19)

InChI Key

YQHSYHAXFAYSLJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OC

solubility

15.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The N-substituent significantly influences molecular weight, steric bulk, and polarity. Key analogs include:

Compound Name Molecular Formula Molecular Weight N-Substituent Key Features Reference
N-Cyclooctyl-3,4-dimethoxybenzamide* C₁₇H₂₅NO₃ 307.4 g/mol Cyclooctyl High steric bulk, lipophilic Inferred
N-Cyclohexyl-3,4-dimethoxybenzamide C₁₅H₂₁NO₃ 263.3 g/mol Cyclohexyl Moderate bulk, enhanced rigidity
N-Allyl-3,4-dimethoxybenzamide C₁₂H₁₅NO₃ 221.3 g/mol Allyl (C₃H₅) Unsaturated chain, reactive site
N,N-Diethyl-3,4-dimethoxybenzamide C₁₃H₁₉NO₃ 237.3 g/mol Diethyl Tertiary amide, reduced hydrogen bonding
N-Phenyl-3,4-dimethoxybenzamide C₁₅H₁₅NO₃ 257.3 g/mol Phenyl Aromatic planar structure, π-π interactions

*Inferred based on cycloalkyl homologs.

  • For example, N-cyclohexyl-3,4-dimethoxybenzamide has a collision cross-section of 135 Ų (experimental), while smaller substituents like allyl exhibit lower values .
  • Solubility and Polarity : The cyclooctyl group’s lipophilicity may reduce aqueous solubility compared to allyl or diethyl analogs. N,N-Diethyl-3,4-dimethoxybenzamide, as a tertiary amide, lacks NH hydrogen-bonding capacity, further lowering solubility .

Spectroscopic and Thermal Properties

  • NMR and FTIR Profiles :
    • N-Acetyl-3,4-dimethoxybenzamide ():
  • $ ^1H $ NMR: Methoxy signals at δ 3.92–3.95 ppm; acetyl CH₃ at δ 2.62 ppm.
  • $ ^13C $ NMR: Carbonyl carbons at δ 170–175 ppm.
  • FTIR: C=O stretches at 1655 cm⁻¹ (amide) and 1651 cm⁻¹ (acetyl).
    • N,N-Diethyl-3,4-dimethoxybenzamide ():
  • $ ^1H $ NMR: Diethyl CH₂ at δ 3.44 ppm; methoxy at δ 3.89–3.90 ppm.
  • GC/MS: Base peak at m/z 165 (cleavage of diethylamine).

  • Melting Points: N-Acetyl derivative: 165–168°C (higher due to crystalline packing) . Cyclohexyl and cyclooctyl analogs likely exhibit lower melting points due to non-planar structures.

Reactivity and Stability

  • Dealkylation Reactions: N,N-Diethyl-3,4-dimethoxybenzamide undergoes copper-catalyzed oxidative dealkylation to form N-ethyl-3,4-dimethoxybenzamide as a minor product . Cycloalkyl substituents (e.g., cyclohexyl) are less prone to dealkylation due to stronger C–N bonds and steric protection .
  • Synthetic Pathways :

    • Amide coupling using formamide derivatives and carboxylic acids (e.g., 3,4-dimethoxybenzoic acid) yields N-alkyl/aryl analogs in >90% conversions .
    • Microwave-assisted synthesis with PTSA catalyst improves efficiency for imide derivatives like N-acetyl-3,4-dimethoxybenzamide .

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